![molecular formula C18H22BrNO B5182727 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyrrolidine derivative that contains a naphthyl group and a bromine atom. It is a white solid that is soluble in organic solvents and has a molecular weight of 362.3 g/mol.
Mécanisme D'action
The mechanism of action of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is not fully understood. However, it has been shown to bind to receptors such as the sigma-1 receptor and the dopamine transporter. It has also been shown to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine in lab experiments is its unique properties. It has been shown to have a high affinity for certain receptors and to have a long half-life in vivo. However, one of the limitations is its low water solubility, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it could be used in the development of new drugs for the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine involves the reaction between 1-bromo-2-naphthol and 1-(pyrrolidin-1-yl)butan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine has been used in various scientific research studies due to its unique properties. It has been used as a ligand for receptors such as the sigma-1 receptor and the dopamine transporter. It has also been used as a precursor for the synthesis of other compounds such as radioligands for imaging studies. Additionally, it has been used in the development of new drugs for various diseases.
Propriétés
IUPAC Name |
1-[4-(1-bromonaphthalen-2-yl)oxybutyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c19-18-16-8-2-1-7-15(16)9-10-17(18)21-14-6-5-13-20-11-3-4-12-20/h1-2,7-10H,3-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLWXIYHBGFUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

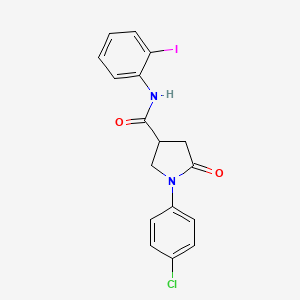
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)

![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
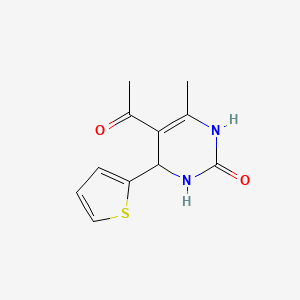
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
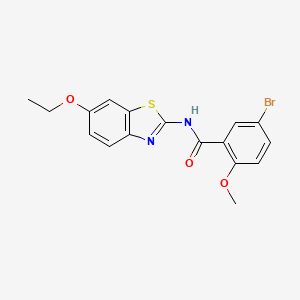
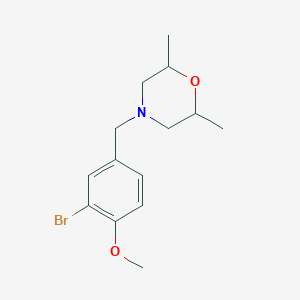
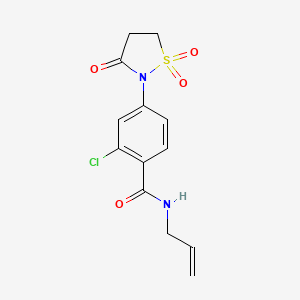
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
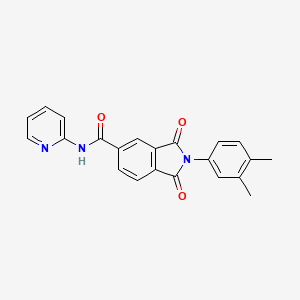
![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)